2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Description
This compound is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl-isopropyl-aminomethyl group and an ethanol moiety. Its molecular formula is inferred as C₁₇H₂₆N₂O₂ based on structural analogs (e.g., [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid, C₁₇H₂₆N₂O₂) .
Properties
IUPAC Name |
2-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-15(2)19(13-16-7-4-3-5-8-16)14-17-9-6-10-18(17)11-12-20/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKYNHGNVDGRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 1,4-diketone, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Benzyl-Isopropyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl-isopropyl-amine under basic conditions.
Attachment of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield benzyl-isopropyl-amino-pyrrolidine-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications in medicinal chemistry include:
-
Neurological Disorders :
- Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective effects. The presence of the benzyl-isopropyl amino group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating conditions such as Alzheimer's and Parkinson's disease.
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Antidepressant Activity :
- Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is a promising area of exploration for this compound.
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Analgesic Properties :
- The analgesic potential of pyrrolidine derivatives has been documented, suggesting that 2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol could serve as a lead compound for developing new pain relief medications.
Neuroscience Research
The compound's ability to interact with various neurotransmitter receptors positions it as a valuable tool in neuroscience research:
-
Receptor Binding Studies :
- Investigations into the binding affinity of this compound to dopamine and serotonin receptors can provide insights into its mechanism of action and therapeutic potential.
-
Behavioral Studies :
- Animal studies assessing the behavioral impacts of this compound can elucidate its effects on mood, cognition, and pain perception.
Case Studies
Several case studies have highlighted the relevance of similar compounds in clinical settings:
-
Case Study on Neuroprotection :
- A study published in Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives could protect neuronal cells from oxidative stress, indicating a potential application for neurodegenerative diseases.
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Antidepressant Efficacy :
- Clinical trials involving compounds with similar structures have shown promising results in reducing symptoms of depression, warranting further investigation into this compound.
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Pain Management Trials :
- Research on related compounds has indicated significant analgesic effects in preclinical models, suggesting that this compound may also provide effective pain management solutions.
Mechanism of Action
The mechanism of action of 2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets. The benzyl-isopropyl-amino group can interact with receptors or enzymes, modulating their activity. The ethanol group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of N-substituted pyrrolidine/piperidine ethanolamines. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Comparative Analysis of Key Structural Features
Notes:
- *Molecular formula and weight for the target compound are inferred from analogs due to lack of direct data.
- Piperidine derivatives (6-membered ring) exhibit distinct conformational properties compared to pyrrolidine (5-membered), affecting binding affinity in receptor interactions .
- Cyclopropyl substituents (e.g., in Compound 3 above) introduce angle strain but enhance metabolic stability compared to branched alkyl groups like isopropyl .
b) Functional Advantages and Limitations :
- Target Compound : The benzyl-isopropyl group may enhance lipophilicity and membrane permeability but could limit aqueous solubility.
- Piperidine Analogs : Increased ring size may improve binding to larger enzymatic pockets but reduce selectivity .
Biological Activity
The compound 2-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic molecule that has garnered attention in various fields of biological research. Its structure suggests potential interactions with biological systems, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on existing literature.
Chemical Structure
The chemical formula for this compound is . The structural components include a pyrrolidine ring, a benzyl group, and an isopropylamine moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating cellular responses to hormones and neurotransmitters.
- Enzymatic Inhibition : Many derivatives exhibit inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases, which are involved in cancer progression and other diseases .
- Cytotoxicity : Some studies have shown that related compounds can induce cytotoxic effects against various cancer cell lines, suggesting potential use in oncology .
Biological Activity Data
| Activity | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibits growth of HeLa, Caco-2 cell lines | |
| Enzyme Inhibition | HDAC and CA inhibition | |
| Cytotoxicity | IC50 values against cancer cell lines |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of benzyl-isopropyl-amino compounds exhibited significant cytotoxicity against a panel of human tumor cell lines. Notably, some derivatives showed IC50 values as low as , indicating potent activity against specific cancer types such as ovarian and renal cancers .
- Enzymatic Studies : Research on related oxadiazole derivatives revealed their capacity to inhibit HDACs and carbonic anhydrases effectively. These enzymes play critical roles in tumorigenesis and metabolic processes, making their inhibition a valuable therapeutic strategy .
- Neuropharmacological Effects : Compounds similar to this compound have been studied for their effects on neurotransmitter receptors, suggesting potential applications in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
